Guanidine

Vue d'ensemble

Description

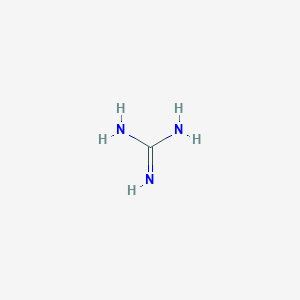

Guanidine (carbamidine) is a strong organic base with the formula CH₅N₃ and a planar structure featuring three amino groups bonded to a central carbon. Its high basicity (pKa ~13) arises from resonance stabilization of the conjugate acid, enabling diverse chemical interactions. This compound derivatives are pivotal in medicinal chemistry, acting as antidiabetic agents, antimicrobials, enzyme inhibitors, and anticancer compounds .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Décomposition thermique du thiocyanate d'ammonium : La guanidine peut être synthétisée par la décomposition thermique douce du thiocyanate d'ammonium sec à 180-190 °C dans des conditions anhydres[ 3 \text{NH}4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]

Réaction de la dicyandiamide avec des sels d'ammonium : Cette voie commerciale implique un processus en deux étapes qui commence par la réaction de la dicyandiamide avec des sels d'ammonium pour former des sels de guanidinium, qui sont ensuite traités avec une base comme le méthylate de sodium.

Méthodes de production industrielle

Les sels de this compound, tels que le nitrate de this compound, le chlorhydrate, le carbonate et le sulfate, sont des solides cristallins stables produits industriellement par fusion de sels d'ammonium avec de l'urée ou à partir de déchets de production d'urée {_svg_3}.

Analyse Des Réactions Chimiques

Catalytic Guanylation Reactions

Guanidine derivatives are synthesized via catalytic guanylation of amines with carbodiimides. The ZnEt-catalyzed method achieves yields >90% under mild conditions (25–50°C, 2 hours) .

Mechanism :

-

Formation of a zinc alkyl-amido intermediate by reacting ZnEt with amines.

-

Insertion of carbodiimide into the Zn–N bond, followed by protonolysis to release this compound .

Applications : -

Synthesis of antitumoral guanidines (e.g., ACB3 with IC = 5.3 μM against HeLa cells) .

-

High-throughput generation of this compound libraries for drug discovery .

Base-Catalyzed Reactions

This compound’s strong basicity (pKa ~13.6) facilitates numerous organic transformations:

For CO fixation, this compound (e.g., TMG) lowers the energy barrier for carbamate intermediate formation via synergistic H-bonding .

Coordination Chemistry and Metal Catalysis

This compound and its anionic form (guanidinate) act as ligands in transition-metal complexes:

Example : A Cu-guanidinate complex catalyzes aziridine formation from guanidinium ylides and aldehydes .

Nucleophilic and Electrophilic Reactions

This compound exhibits dual reactivity due to its Y-delocalized π-system :

-

Nucleophilic Reactions :

-

Electrophilic Reactions :

-

Reaction with nitriles to form amidines.

-

Enzymatic this compound Production

In Arabidopsis, homoarginine-6-hydroxylases (HAHs) convert homoarginine to 6-hydroxyhomoarginine, releasing this compound via spontaneous decay . This pathway highlights this compound’s role in nitrogen metabolism.

Environmental and Biological Degradation

-

Biodegradation : Nitrosomonas inopinata metabolizes this compound via a guanidinase (Km = 13.6 mM, Vmax = 0.24 μmol·min⁻¹·mg⁻¹) .

-

Toxicity : this compound derivatives (e.g., nitrate, chloride) show low acute toxicity (LD >2,000 mg/kg in rats) .

Key Physicochemical Data

| Property | This compound Nitrate | This compound Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 122.08 | 95.53 |

| Melting Point (°C) | 213–215 | 180–185 |

| Water Solubility (g/L) | 130 | 2,000 |

| pH (1% solution) | 8–9.5 | 7–8 |

Research Trends

Applications De Recherche Scientifique

Pharmaceutical Applications

Guanidine and its derivatives have been extensively studied for their therapeutic potential. The guanidinium group is integral to numerous medicinal compounds, particularly in the following areas:

1.1 Central Nervous System Drugs

- Neuropeptide Y Antagonists : this compound derivatives, such as NG-acyl argininamides, act as antagonists for neuropeptide Y receptors, which are implicated in various neurological functions including appetite regulation and sedation .

1.2 Cardiovascular Drugs

- Antihypertensive Agents : Several this compound-based drugs are used to manage hypertension. Notable examples include:

1.3 Antidiabetic Medications

- Metformin and Phenformin : These drugs are widely used for managing diabetes by improving insulin sensitivity and reducing glucose production .

1.4 Antihistamines

- Cimetidine and Famotidine : These compounds are utilized in treating gastric ulcers and gastroesophageal reflux disease by blocking histamine receptors .

Biological Activities

Research has demonstrated that this compound compounds possess a range of biological activities, making them valuable in drug discovery:

2.1 Antimicrobial Properties

- Recent studies have identified linear this compound derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .

2.2 Anti-inflammatory Effects

- This compound-containing compounds have shown promise as anti-inflammatory agents, which could be beneficial in treating various inflammatory diseases .

Research Insights

A comprehensive review of this compound applications reveals ongoing research aimed at synthesizing novel this compound derivatives with enhanced efficacy and reduced side effects. Recent patents highlight innovative approaches to leveraging the guanidinium moiety for new therapeutic agents .

Summary Table of this compound Applications

| Application Area | Examples | Mechanism/Action |

|---|---|---|

| Central Nervous System | Neuropeptide Y antagonists | Modulation of neurotransmitter activity |

| Cardiovascular | Amiloride, Doxazosin | Blood vessel relaxation |

| Antidiabetic | Metformin, Phenformin | Insulin sensitivity enhancement |

| Antihistamines | Cimetidine, Famotidine | Histamine receptor blockade |

| Antimicrobial | Linear this compound derivatives | Bacterial membrane disruption |

Mécanisme D'action

Guanidine exerts its effects by enhancing the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound and its alkyl analogs stimulate the neuromuscular junction presynaptically by inhibiting voltage-gated potassium channels, leading to enhanced release of acetylcholine in the synaptic cleft .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Alkylguanidines

- Methylguanidine: A methyl-substituted derivative, methylthis compound non-selectively inhibits both constitutive (cNOS) and inducible (iNOS) nitric oxide synthases, contributing to pathologies like hypertension in uremic patients. Its lack of selectivity contrasts with more complex derivatives .

- Alkylguanidines (e.g., Synthalin) : Lipophilic derivatives like decamethylenedithis compound (Synthalin) exhibit enhanced mitochondrial inhibition potency compared to this compound. The decamethylene bridge increases membrane permeability, highlighting the role of hydrophobicity in bioactivity .

Biguanides

- Structural Distinction : Biguanides (e.g., metformin) feature two this compound units sharing a nitrogen atom, forming a conjugated π-system. This distinct structure confers unique pharmacokinetics, such as reduced mitochondrial toxicity compared to early this compound-based antidiabetics .

- Therapeutic Use : Metformin’s antidiabetic action involves AMPK activation rather than direct mitochondrial inhibition, contrasting with this compound derivatives like Synthalin .

Marine this compound Alkaloids

- Urupocidin C : A bicyclic this compound alkaloid from marine sponges, urupocidin C selectively targets prostate cancer cells via mitochondrial disruption. Its specificity contrasts with broad-spectrum synthetic guanidines .

- Linear this compound Amides: Compounds like stellettazoles incorporate rare (3-aminopropyl)this compound moieties, enabling unique interactions with cellular targets. These structures are absent in terrestrial guanidines .

This compound-Containing Antimicrobials

- Polyhexamethylene this compound (PHMGH) : This cationic polymer disrupts bacterial biofilms at 0.04% concentration, leveraging electrostatic interactions with anionic lipids in bacterial membranes. Mammalian cells, with neutral lipids, remain unaffected .

- Lipoguanidines : Synthetic lipoguanidines combine this compound’s charge with lipid-like chains, enhancing membrane disruption in Gram-negative bacteria. Their mechanism parallels quaternary ammonium compounds but with higher selectivity .

Mechanistic Comparisons

Enzyme Inhibition

- Nitric Oxide Synthase (NOS): this compound and methylthis compound inhibit NOS non-selectively, whereas alkylguanidines like phenethylbiguanide (DBI) show preference for mitochondrial enzymes, reducing off-target effects .

- G9a Lysine Methyltransferase : this compound mimics (e.g., BIX-01294 derivatives) structurally resemble arginine, enabling competitive inhibition in epigenetic cancer therapies .

Riboswitch Specificity

The this compound-II riboswitch binds this compound with high selectivity via hydrogen bonds and cation-π interactions. Urea, despite structural similarity, is excluded due to lack of charge and proton-donor capacity .

Mitochondrial Effects

This compound derivatives like Synthalin uncouple oxidative phosphorylation at 0.01 M, while biguanides (e.g., metformin) act at lower concentrations (IC₅₀ ~1–10 μM) via AMPK pathways, minimizing toxicity .

Emerging Trends and Challenges

- Marine Natural Products: Marine guanidines offer novel scaffolds for drug discovery but face synthesis challenges due to structural complexity .

- Riboswitch Engineering : this compound-specific riboswitches could enable biosensors or gene regulation tools, though hydroxythis compound cross-reactivity remains a concern .

- Toxicity Mitigation : Structural modifications (e.g., biguanides, lipoguanidines) reduce off-target effects, addressing historical issues with this compound toxicity .

Activité Biologique

Guanidine is an organic compound with significant biological activity and therapeutic potential. Its derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the presence of the this compound group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms. This structure imparts unique chemical properties that facilitate various biological interactions.

Pharmacological Properties

This compound and its derivatives exhibit a wide range of pharmacological activities:

- Antimicrobial Activity : this compound compounds have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain this compound-core small molecules exhibited minimum inhibitory concentration (MIC) values between 0.5–1 mg/L against pathogens like E. coli and Klebsiella pneumoniae .

- Neuroprotective Effects : Research indicates that this compound derivatives can exert protective effects in neurodegenerative conditions. For example, compounds derived from this compound have been linked to reduced neuronal damage in ischemic stroke models by inhibiting 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1), which exacerbates neuronal cell death .

- Anti-inflammatory Properties : Some this compound compounds act as inhibitors of nitric oxide synthase (NOS), contributing to their anti-inflammatory effects. This mechanism is crucial in conditions characterized by excessive inflammation .

- Antidiabetic Effects : this compound derivatives are also explored for their potential in managing diabetes by acting as inhibitors of the Na+/H+ exchanger, which plays a role in glucose homeostasis .

Antibacterial Activity

A recent study focused on the synthesis of this compound-containing compounds revealed their effectiveness against clinical bacterial isolates. The incorporation of specific functional groups significantly enhanced their antibacterial properties, suggesting that structural modifications can optimize therapeutic efficacy .

Neuroprotection in Stroke Models

In animal models of stroke, this compound derivatives were administered post-ischemia, resulting in significant reductions in infarct size and improved neurological outcomes. This highlights the therapeutic potential of this compound in acute neuroprotective strategies .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Mechanism | Examples |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | This compound-core small molecules |

| Neuroprotective | Inhibition of 11β-HSD1 | Carbenoxolone-related compounds |

| Anti-inflammatory | NOS inhibition | Various synthetic guanidines |

| Antidiabetic | Na+/H+ exchanger inhibition | This compound hydrochloride |

Research Findings

Recent advancements in the synthesis and characterization of this compound derivatives have opened new avenues for drug development:

- Synthesis Techniques : Innovative synthetic routes have been developed to create novel this compound-based compounds with tailored biological activities. These methods enhance the efficiency and yield of bioactive substances .

- Mechanisms of Action : Studies have elucidated the mechanisms through which guanidines exert their effects, including their ability to form strong non-covalent interactions with biological targets, which is crucial for drug design .

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of guanidine that make it relevant to biochemical studies?

this compound’s strong basicity (pKa ~13.6) and ability to disrupt hydrogen bonding are critical for studying protein denaturation and nucleic acid interactions. Methodologically, its behavior in aqueous solutions can be analyzed via potentiometric titration to assess protonation states, while circular dichroism (CD) spectroscopy quantifies its impact on protein secondary structures .

Q. How can researchers standardize the quantification of this compound in biological samples (e.g., urine or serum)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm) is widely used, coupled with calibration curves using synthetic this compound standards. For complex matrices, solid-phase extraction (SPE) or derivatization with ninhydrin improves specificity. Internal standards (e.g., deuterated this compound) mitigate matrix effects .

Q. What experimental controls are essential when studying this compound’s effects on enzyme activity?

Include (1) negative controls (enzyme + buffer without this compound), (2) positive controls (enzyme + known denaturant, e.g., urea), and (3) concentration-dependent this compound treatments. Activity assays (e.g., spectrophotometric monitoring of substrate conversion) must account for this compound’s intrinsic absorbance .

Advanced Research Questions

Q. How can contradictory data on this compound’s antiviral mechanisms be resolved?

Some studies report this compound inhibits poliovirus replication by targeting RNA-dependent RNA polymerase, while others suggest it disrupts virion assembly. To resolve this, employ orthogonal methods:

- Genetic approaches : Compare this compound-resistant mutants (e.g., mapping mutations in viral polymerase genes) .

- Structural biology : Cryo-EM of this compound-treated virions to assess capsid integrity.

- Time-course assays : Determine whether inhibition occurs during replication (qRT-PCR) or post-translation (Western blot for capsid proteins) .

Q. What methodologies optimize the design of this compound-based protein refolding studies?

- Gradient dialysis : Gradually reduce this compound concentration to allow incremental protein renaturation. Monitor via fluorescence spectroscopy (tryptophan environment changes).

- Combinatorial screens : Test this compound with redox buffers (e.g., glutathione) and chaperones (e.g., GroEL/ES) to identify synergistic refolding conditions.

- Kinetic modeling : Use stopped-flow instruments to measure refolding rates at varying this compound concentrations .

Q. How can researchers address the cytotoxicity of this compound derivatives in cell-based assays?

- Dose-response profiling : Use MTT or resazurin assays to determine IC50 values.

- Off-target screens : CRISPR-Cas9 knockout libraries to identify genes modulating this compound sensitivity.

- Metabolic tracing : 13C-labeled this compound to track cellular uptake and metabolism via LC-MS .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.

- ANOVA with post-hoc tests : Compare multiple this compound concentrations against controls.

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify pathways affected by this compound .

Q. How should researchers validate this compound’s specificity in molecular interactions?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified targets (e.g., RNA polymerase).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Competitive assays : Use labeled probes (e.g., fluorescent ATP analogs) to test this compound’s displacement efficacy .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related experiments?

- Detailed protocols : Specify this compound source (e.g., Sigma-Aldrich, ≥99% purity), buffer composition (pH, ionic strength), and storage conditions (−20°C, desiccated).

- Raw data deposition : Share HPLC chromatograms, kinetic curves, and microscopy images in repositories like Zenodo or Figshare.

- Reagent validation : Certify this compound batches via NMR or mass spectrometry to confirm absence of contaminants (e.g., cyanothis compound) .

Q. How can researchers avoid common pitfalls in formulating this compound-related hypotheses?

Apply the FINER framework :

- Feasible : Ensure access to this compound-resistant viral strains or knockout cell lines.

- Novel : Investigate understudied applications (e.g., this compound in CRISPR-Cas9 delivery).

- Ethical : Adhere to biosafety protocols when handling this compound-treated pathogens.

- Relevant : Align with emerging needs (e.g., this compound analogs as antivirals for RNA viruses) .

Propriétés

IUPAC Name |

guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRALSGWEFCBTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3 | |

| Record name | Guanidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133216-37-2, Array | |

| Record name | Guanidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023117 | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,840 mg/L at 25 °C, 829 mg/mL | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.1 [mmHg] | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Deliquescent crystalline mass | |

CAS No. |

113-00-8, 50-01-1 | |

| Record name | Guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C, 182.3 °C | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.